tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-piperidone with 6-(1-hydroxyethyl)-2-pyridinol in the presence of a suitable base to form the intermediate product. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: Similar structure but lacks the pyridine ring.
1-Boc-4-(1-hydroxyethyl)-piperidine: Another similar compound with a different protecting group.
Uniqueness
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is unique due to the presence of both the piperidine and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C17H26N2O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-12(20)14-6-5-7-15(18-14)22-13-8-10-19(11-9-13)16(21)23-17(2,3)4/h5-7,12-13,20H,8-11H2,1-4H3 |
InChI Key |
XICOIXVIASPTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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